4-(3,5-Dichlorobenzoyl)-2-methylpyridine
Overview
Description
“4-(3,5-dichlorobenzamido)benzoic acid” is a compound with the molecular formula C14H9Cl2NO3 . It has an average mass of 310.132 Da and a monoisotopic mass of 308.995941 Da .
Synthesis Analysis
The synthesis of 3,5-dichlorobenzoyl chloride involves the reaction of aryl carboxylic acid with DMF . This compound is then used in the synthesis of various benzamide derivatives .
Molecular Structure Analysis
The structures of compounds similar to “4-(3,5-dichlorobenzamido)benzoic acid” have been established by X-ray crystallography .
Chemical Reactions Analysis
Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
Physical And Chemical Properties Analysis
“4-(3,5-dichlorobenzamido)benzoic acid” has a density of 1.5±0.1 g/cm³, a boiling point of 427.8±45.0 °C at 760 mmHg, and a flash point of 212.5±28.7 °C . It also has a molar refractivity of 77.5±0.3 cm³ .
Scientific Research Applications
Hydrogen Bonded Supramolecular Association
Research into the supramolecular associations involving pyridine derivatives has shown the importance of hydrogen bonding in the formation of organic salts and their structural characterization. The study by Khalib et al. (2014) explores the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids. These structures demonstrate extensive hydrogen bonding and other noncovalent interactions, highlighting the role of weak and strong noncovalent interactions in crystal packing. This research provides insights into the structural basis for the supramolecular architecture of similar compounds, potentially including 4-(3,5-Dichlorobenzoyl)-2-methylpyridine derivatives (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Synthesis and Characterization of Complex Molecules
The preparation and characterization of complex molecules featuring pyridine units have been a subject of study, as evidenced by the work of Kimura et al. (2011). They explored the synthesis of nonclassical tetraazaporphyrin derivatives, demonstrating the utility of pyridine derivatives in constructing complex molecular architectures with potential applications in material science and catalysis (Kimura, Iwama, Namauo, Suzuki, Fukuda, Kobayashi, Sasamori, & Tokitoh, 2011).
Supramolecular Chemistry and Crystal Engineering
Studies on benzo-15-crown-5 ethers and their complexes, as detailed by Hayvalı et al. (2003), show the importance of pyridine derivatives in the design and synthesis of laterally functionalized crown ethers. These compounds form crystalline complexes with sodium perchlorate, characterized by various spectroscopic methods and crystallography, offering insights into the tautomeric equilibria and supramolecular interactions in such systems (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Molecular and Crystal Structures
The investigation into the molecular and crystal structures of pyridine derivatives, such as the work by Smith and Wermuth (2010), provides foundational knowledge for understanding the structural characteristics of these compounds. Their research on the crystal structure of a 4-methylpyridinium compound with 4,5-dichlorophthalic acid offers insights into the arrangement of such molecules and the intermolecular interactions that stabilize their structures (Smith & Wermuth, 2010).
Safety And Hazards
properties
IUPAC Name |
(3,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMAUHYBZZUBLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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